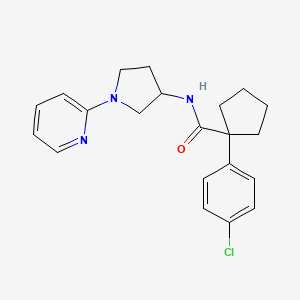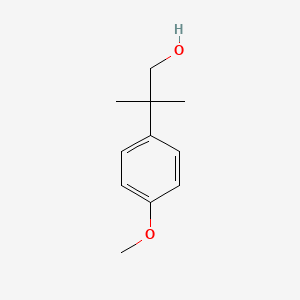
2-(4-甲氧基苯基)-2-甲基丙-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a methyl group attached to the carbon adjacent to the hydroxyl group
科学研究应用
2-(4-Methoxyphenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol may involve the use of catalytic hydrogenation of 4-methoxyacetophenone in the presence of a suitable catalyst such as palladium on carbon. This method offers a scalable and efficient route to produce the compound in large quantities.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Methoxyacetophenone or 4-methoxybenzaldehyde.
Reduction: 2-(4-Methoxyphenyl)-2-methylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of oxidative stress pathways and inhibition of microbial growth.
相似化合物的比较
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the methyl group on the carbon adjacent to the hydroxyl group.
2-Methyl-4-methoxyphenol: Similar but with the methyl group attached to the benzene ring instead of the carbon adjacent to the hydroxyl group.
4-Methoxybenzyl alcohol: Similar but with the hydroxyl group attached to the benzene ring directly.
Uniqueness
2-(4-Methoxyphenyl)-2-methylpropan-1-ol is unique due to the presence of both the methoxy group and the methyl group on the carbon adjacent to the hydroxyl group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
属性
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7,12H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUQEENSCRSQLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)

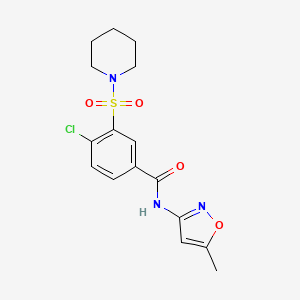
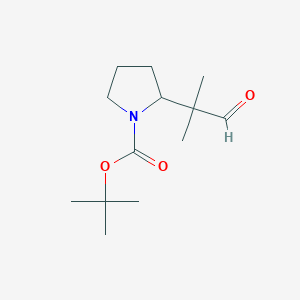

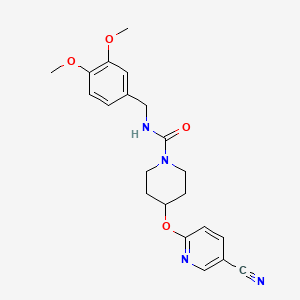
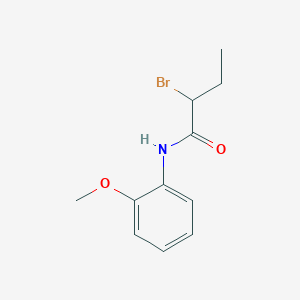
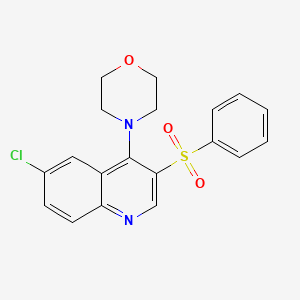
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)
